Cas no 308292-74-2 (4-phenoxy-N-(4-sulfamoylphenyl)benzamide)
4-phenoxy-N-(4-sulfamoylphenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
- AKOS001056365
- 308292-74-2
- F0098-0351
- CBMicro_001558
- WAY-278451
- Z27682762
- Oprea1_574637
- CB03308
- BIM-0001557.P001
- SMSF0014913
-
- Inchi: 1S/C19H16N2O4S/c20-26(23,24)18-12-8-15(9-13-18)21-19(22)14-6-10-17(11-7-14)25-16-4-2-1-3-5-16/h1-13H,(H,21,22)(H2,20,23,24)
- InChI Key: MWJWJZIEBIFBBE-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(C1C=CC(=CC=1)OC1C=CC=CC=1)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 368.08307817g/mol
- Monoisotopic Mass: 368.08307817g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 107Ų
4-phenoxy-N-(4-sulfamoylphenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0098-0351-2μmol |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-5μmol |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-10μmol |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-20μmol |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-1mg |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-2mg |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-3mg |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-4mg |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-5mg |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0098-0351-10mg |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide |
308292-74-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-phenoxy-N-(4-sulfamoylphenyl)benzamide Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-phenoxy-N-(4-sulfamoylphenyl)benzamide
Introduction to 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (CAS No. 308292-74-2) and Its Emerging Applications in Chemical Biology
4-phenoxy-N-(4-sulfamoylphenyl)benzamide, identified by the chemical identifier CAS No. 308292-74-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzamide class, characterized by a benzoyl group attached to an amide functional group, which is further modified by the presence of a phenoxy and a sulfamoyl substituent on the aromatic ring. Such structural motifs are often exploited in medicinal chemistry for their ability to modulate biological pathways, particularly in the context of enzyme inhibition and receptor binding.
The phenoxy group at the para position relative to the sulfamoyl moiety introduces a hydrophobic interaction surface while maintaining electronic balance, which is critical for optimizing binding affinity to biological targets. The sulfamoyl group, on the other hand, contributes both polar interactions and potential hydrogen bonding capabilities, enhancing solubility and bioavailability. These features make 4-phenoxy-N-(4-sulfamoylphenyl)benzamide a promising candidate for further investigation in drug discovery programs.
In recent years, there has been growing interest in designing small-molecule inhibitors targeting post-translational modifications (PTMs), which play pivotal roles in various cellular processes. The sulfamoyl group in this compound suggests potential interactions with proteins modified by sulfation, a PTM that is involved in regulating enzyme activity, ion transport, and signaling pathways. For instance, sulfated proteoglycans are known to influence extracellular matrix dynamics and cell adhesion, making them relevant targets in therapeutic interventions for conditions such as cancer and inflammation.
Moreover, benzamide derivatives have been extensively studied for their role as kinase inhibitors. The amide bond in 4-phenoxy-N-(4-sulfamoylphenyl)benzamide can adopt multiple conformations, allowing it to fit into the active pockets of kinases with high specificity. Recent computational studies have demonstrated that the combination of the phenoxy and sulfamoyl groups can effectively mimic natural substrates or allosteric modulators of kinase enzymes. This has led to the hypothesis that this compound may exhibit inhibitory effects on specific kinases involved in tumor proliferation or inflammatory responses.
Experimental validation of these hypotheses has been ongoing in several academic and industrial research laboratories. Preliminary biochemical assays have shown that 4-phenoxy-N-(4-sulfamoylphenyl)benzamide exhibits moderate inhibitory activity against certain serine/threonine kinases, particularly those overexpressed in resistant tumor cell lines. The sulfamoyl moiety appears to be crucial for this activity, as analogs lacking this group demonstrate significantly reduced potency. These findings align with emerging literature highlighting sulfonamide derivatives as key pharmacophores in kinase inhibition strategies.
The structural versatility of 4-phenoxy-N-(4-sulfamoylphenyl)benzamide also allows for further derivatization to enhance its pharmacological profile. For example, introduction of fluorine atoms at strategic positions could improve metabolic stability while maintaining target affinity. Additionally, modifications to the phenoxy group could alter solubility characteristics, making it more suitable for oral administration or intravenous delivery depending on therapeutic needs.
In conclusion, 4-phenoxy-N-(4-sulfamoylphenyl)benzamide (CAS No. 308292-74-2) represents a structurally intriguing compound with potential applications in modulating key biological pathways through kinase inhibition or interactions with sulfated proteoglycans. Its unique combination of hydrophobic and polar functional groups positions it as a valuable scaffold for medicinal chemists seeking novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this are likely to play an increasingly important role in addressing complex diseases.
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